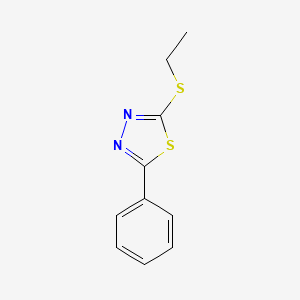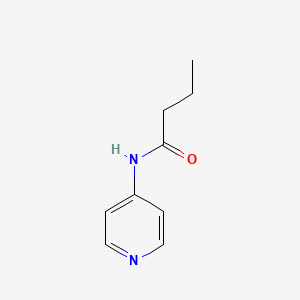![molecular formula C7H17NO3 B14318845 1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol) CAS No. 106339-50-8](/img/structure/B14318845.png)
1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) is an organic compound with the molecular formula C6H15NO3. It is a derivative of propanol and contains both hydroxyl and amine functional groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) can be synthesized through the reaction of 1,1’-[(Aminomethyl)azanediyl]di(propan-2-ol) with formaldehyde under basic conditions. The reaction involves the nucleophilic addition of the amine group to the formaldehyde, followed by reduction to form the hydroxymethyl group.
Industrial Production Methods
Industrial production of 1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) typically involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(Aminomethyl)azanediyl]di(propan-2-ol): Similar structure but lacks the hydroxymethyl group.
1,1’-[(Methoxymethyl)azanediyl]di(propan-2-ol): Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) is unique due to the presence of both hydroxyl and amine groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
106339-50-8 |
|---|---|
Molecular Formula |
C7H17NO3 |
Molecular Weight |
163.21 g/mol |
IUPAC Name |
1-[hydroxymethyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C7H17NO3/c1-6(10)3-8(5-9)4-7(2)11/h6-7,9-11H,3-5H2,1-2H3 |
InChI Key |
CDFKRSPARIEYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
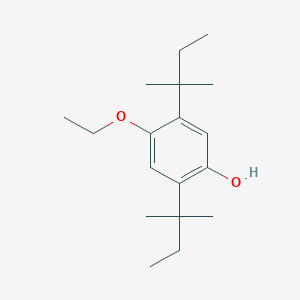
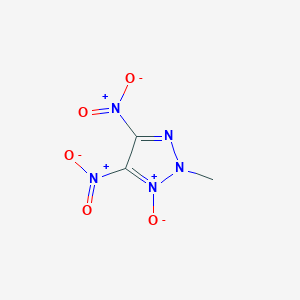
![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
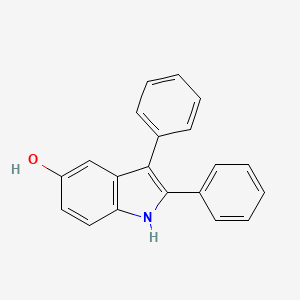
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
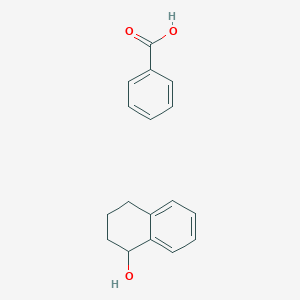
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
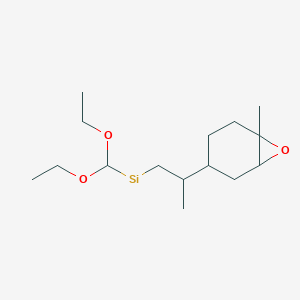

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
